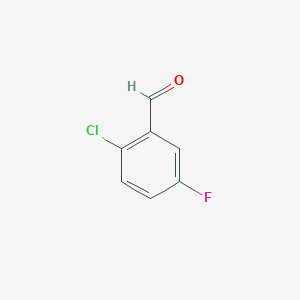

2-Chloro-5-Fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEFVBXUNROUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381308 | |

| Record name | 2-Chloro-5-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84194-30-9 | |

| Record name | 2-Chloro-5-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of 2-Chloro-5-Fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other high-value organic compounds. This document is designed to equip researchers and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and application of this versatile molecule.

Introduction: The Molecular Blueprint of this compound

This compound, with the CAS number 84194-30-9, is an aromatic aldehyde featuring a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position relative to the aldehyde group.[1][2] Its molecular formula is C₇H₄ClFO, and it has a molecular weight of approximately 158.56 g/mol .[2][3] The presence of the electron-withdrawing halogen substituents and the reactive aldehyde functionality makes this compound a valuable intermediate in a variety of organic transformations.[1]

This guide will delve into the fundamental physical and spectroscopic properties of this compound, providing both established data and the experimental frameworks for their verification.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of a compound are foundational to its application in synthesis and formulation. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84194-30-9 | [1][2] |

| Molecular Formula | C₇H₄ClFO | [2][3] |

| Molecular Weight | 158.56 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid or crystals | [4][5] |

| Melting Point | 60-63 °C | [5][6] |

| Boiling Point | 204.5 °C at 760 mmHg | [5] |

| Density | 1.352 g/cm³ | [5][7] |

| Flash Point | 80.9 °C | [5] |

Solubility Profile: A Guide to Solvent Selection

Qualitative Solubility:

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol provides a reliable method for determining the precise solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Analytical grade solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the solution to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, which represents the solubility, taking into account the dilution factor.

-

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic Proton (-CHO): A singlet is expected in the region of 9.9-10.5 ppm. For the similar compound 4-fluorobenzaldehyde, this peak appears at 9.97 ppm.[9]

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chlorine and fluorine substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic Carbon (C=O): A peak is expected in the downfield region, typically around 185-195 ppm. For the related 4-fluorobenzaldehyde, this peak is at 190.5 ppm.[9]

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the region of 115-165 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling. For 4-fluorobenzaldehyde, the carbon attached to fluorine shows a doublet with a large coupling constant (J = 256.7 Hz).[9]

Experimental Protocol for NMR Sample Preparation

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃) (0.6-0.7 mL)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently swirl to dissolve the solid completely.

-

Transfer the solution to the NMR tube using a pipette.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1740 cm⁻¹.[10]

-

Aromatic C-H Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.[10]

-

Aromatic C=C Stretch: Medium to weak bands are expected in the region of 1400-1600 cm⁻¹.[10]

-

C-Cl Stretch: An absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 158) with an isotopic peak for ³⁷Cl at M+2. For the similar 2-chlorobenzaldehyde, the molecular ion is observed.[11]

-

[M-H]⁺: Loss of the aldehydic hydrogen (m/z ≈ 157).

-

[M-CHO]⁺: Loss of the formyl group (m/z ≈ 129).

-

[M-Cl]⁺: Loss of a chlorine atom (m/z ≈ 123).

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis due to the reactivity of its aldehyde group and the influence of the halogen substituents.[1]

-

Nucleophilic Addition to the Aldehyde: The aldehyde group is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[1]

-

Wittig Reaction: It can undergo the Wittig reaction to form substituted styrenes.[1]

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid.

-

Nucleophilic Aromatic Substitution: While the benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing aldehyde and halogen groups, the chlorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions.[1]

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, this compound requires careful handling to ensure laboratory safety.

Hazard Identification:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Pictograms: Exclamation mark.

Safe Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, heat slowly (1-2 °C per minute) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Boiling Point Determination (Micro-Boiling Point Method)

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube.

-

Secure the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gently and observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Conclusion

This technical guide has provided a detailed overview of the physical properties, spectroscopic characteristics, reactivity, and safe handling of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective and safe utilization of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 84194-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 84194-30-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS 84194-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | CAS#:84194-30-9 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Chloro-5-Fluorobenzaldehyde

This guide provides a comprehensive technical overview of 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles and practical considerations for researchers and drug development professionals.

Introduction and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences its reactivity and makes it a versatile building block. The electron-withdrawing nature of the halogen substituents and the aldehyde group activates the aromatic ring for certain transformations while also directing the regioselectivity of reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84194-30-9 | |

| Molecular Formula | C₇H₄ClFO | |

| Molecular Weight | 158.56 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 54-58 °C | |

| Boiling Point | 215-217 °C | |

| Purity | ≥98% | |

| Synonyms | 5-Fluoro-2-chlorobenzaldehyde |

Synthesis of this compound

A common laboratory and industrial scale synthesis of this compound involves the oxidation of the corresponding alcohol, (2-Chloro-5-fluorophenyl)methanol. This method is favored due to the availability of the starting material and the generally high yields and purity of the final product.

Synthetic Workflow: Oxidation of (2-Chloro-5-fluorophenyl)methanol

2-Chloro-5-Fluorobenzaldehyde: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of a Halogenated Benzaldehyde

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational scaffolds is paramount. 2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9) has emerged as a pivotal intermediate, valued for the unique reactivity imparted by its specific halogenation pattern.[1] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of its chemical properties, reactivity, and proven applications. The presence of a reactive aldehyde group, combined with the electronic influence of ortho-chlorine and meta-fluorine substituents, provides a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).[1] Understanding the nuances of this building block is key to unlocking its full potential in the synthesis of novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

Structural and Molecular Data

The molecular structure features a benzaldehyde core with a chlorine atom at position 2 and a fluorine atom at position 5. This arrangement is crucial to its reactivity profile.

Caption: Chemical structure of this compound.

Quantitative Properties

The fundamental physicochemical data for this compound are compiled from various authoritative sources to ensure accuracy.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [2][3] |

| Molecular Weight | 158.56 g/mol | [2][3] |

| CAS Number | 84194-30-9 | [2][3] |

| Appearance | Off-white to pale yellow crystalline solid | [4] |

| Melting Point | 46.5-63 °C | [4][5][6] |

| Boiling Point | ~204.5-207.2 °C at 760 mmHg | [4][5][6] |

| Density | ~1.352-1.4 g/cm³ | [4][5] |

| XLogP3-AA | 2.1 | [3] |

Spectroscopic Signature

While specific spectra should be run for each batch, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The aldehyde proton signal is expected to be a highly deshielded singlet (δ > 10 ppm). The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbonyl carbon will appear significantly downfield (δ > 185 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogens, and carbon-fluorine coupling will be observable.

-

IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-Cl and C-F stretches at lower frequencies. The disappearance of the C=O stretch is a reliable indicator of successful conversion in reactions.[7]

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 184/186, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl).

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound is governed by the interplay between its aldehyde group and the halogenated aromatic ring.

The Aldehyde Carbonyl: The carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for its most common transformations, including:

-

Reductive Amination: To form substituted amines, a cornerstone reaction in medicinal chemistry.[8]

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.[8]

-

Grignard and Organolithium Additions: To generate secondary alcohols.[8]

-

Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines (to form imines/Schiff bases).[9][10]

Influence of Halogen Substituents: The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, often accelerating the rate of nucleophilic addition compared to unsubstituted benzaldehyde.[8][10] This activation is a critical consideration in reaction design. The chlorine atom at the ortho position can also exert steric influence. While generally stable, the C-Cl bond can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.[8]

General Synthetic Strategy

The industrial preparation of halogenated benzaldehydes frequently relies on the oxidation of the corresponding toluene derivative. This approach is favored for its scalability and atom economy. A plausible and widely used strategy for synthesizing this compound involves a two-step sequence from 2-chloro-5-fluorotoluene.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H4ClFO | CID 2779184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 84194-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | CAS#:84194-30-9 | Chemsrc [chemsrc.com]

- 6. 84194-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy this compound | 84194-30-9 [smolecule.com]

- 10. benchchem.com [benchchem.com]

2-Chloro-5-Fluorobenzaldehyde: A Technical Guide to a Key Pharmaceutical Building Block

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzaldehyde (CAS No. 84194-30-9) is a halogenated aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern—featuring a reactive aldehyde function, an ortho-chlorine atom, and a meta-fluorine atom—provides a versatile scaffold for drug discovery and development. This guide provides an in-depth analysis of its structure, physicochemical properties, spectroscopic profile, synthesis, and core applications, with a focus on its utility in the development of modern therapeutics.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound dictate its chemical behavior and synthetic potential. Its identity is unequivocally established by its IUPAC name and unique structural arrangement.

IUPAC Name: this compound[1]

Chemical Structure

The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), which defines the molecule as a benzaldehyde and sets the carbon numbering priority. A chlorine atom is located at the C2 (ortho) position, and a fluorine atom is at the C5 (meta) position relative to the aldehyde.

Caption: 2D Structure of this compound

Physicochemical Data

The physical and chemical properties of a compound are essential for designing reaction conditions, purification strategies, and formulation protocols. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84194-30-9 | [1] |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Appearance | Off-white to light yellow solid/crystal | [3] |

| Melting Point | 46.5 - 63 °C | [3] |

| Boiling Point | 204.5 °C at 760 mmHg (Predicted) | [3] |

| InChI Key | SOEFVBXUNROUOX-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1F)C=O)Cl | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Profile and Characterization

While a comprehensive, publicly available spectral database for this compound is not readily found, its spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds.[4][5][6] This section outlines the expected spectral data and provides generalized protocols for their acquisition.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Assignment and Rationale |

| ¹H NMR | Aldehyde H | ~10.4 ppm (s) | The aldehydic proton is highly deshielded by the adjacent carbonyl group and shows no coupling. |

| Aromatic H | 7.4 - 7.9 ppm (m) | Three aromatic protons, split by H-H and H-F coupling, appear in the typical downfield region for substituted benzenes. | |

| ¹³C NMR | Carbonyl C | ~188-190 ppm | The C=O carbon of the aldehyde group is characteristically found in this highly deshielded region. |

| C-F | ~163 ppm (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF) and is significantly downfield. | |

| C-Cl | ~137 ppm | The carbon bonded to chlorine is deshielded, though less so than the C-F carbon. | |

| Aromatic C | 115 - 135 ppm | The remaining aromatic carbons, with splitting patterns influenced by C-F coupling. | |

| IR Spectroscopy | C=O Stretch | ~1700-1715 cm⁻¹ (strong) | A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |

| C-Cl Stretch | ~750-800 cm⁻¹ | Characteristic absorption for an aryl chloride bond. | |

| C-F Stretch | ~1200-1250 cm⁻¹ | Strong absorption typical for an aryl fluoride bond. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 158/160 | The molecular ion peak will exhibit a characteristic ~3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

| Key Fragments | m/z 157/159 ([M-H]⁺), 129/131 ([M-CHO]⁺) | Fragmentation typically involves the loss of the aldehydic proton or the entire formyl group. |

General Experimental Protocols for Spectroscopic Analysis

The following protocols are standard methodologies for the characterization of an organic solid like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[7]

-

Infrared (IR) Spectroscopy: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is ideal. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. A spectrum is recorded over a range of 4000-400 cm⁻¹.[7]

-

Mass Spectrometry (MS): For Electron Ionization (EI-MS), a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is introduced into the ion source, often via a Gas Chromatography (GC) system for separation prior to analysis.[7]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a chemical intermediate. Its reactivity is governed by the interplay between the aldehyde functional group and the electron-withdrawing halogen substituents on the aromatic ring.

Generalized Synthesis Route

A common and industrially viable method for preparing substituted benzaldehydes is the oxidation or hydrolysis of the corresponding toluene derivative. For this compound, a plausible route begins with 2-chloro-5-fluorotoluene. This process typically involves a two-step sequence: side-chain halogenation followed by hydrolysis. A similar strategy is well-documented for the synthesis of its isomer, 2-chloro-6-fluorobenzaldehyde.[8]

Caption: Plausible synthetic workflow for this compound.

This method's primary advantage is the use of readily available starting materials. The key causality is that free-radical chlorination selectively occurs on the methyl group (the benzylic position) rather than the aromatic ring, especially under UV irradiation. Subsequent hydrolysis of the resulting geminal dihalide readily yields the aldehyde.

A Key Transformation: Synthesis of an Imine Intermediate

The aldehyde functional group is highly susceptible to nucleophilic attack, making it an ideal handle for building molecular complexity. A foundational reaction is the formation of imines (Schiff bases), which are precursors to many heterocyclic systems and amine-containing drugs. A detailed protocol for the reaction of this compound with a primary amine is provided in patent literature for the synthesis of PI3K-alpha inhibitors.[9]

Experimental Protocol: Synthesis of (Z)-[(2-chloro-5-fluorophenyl)methylidene][(4-methoxyphenyl)methyl]amine [9]

-

Reagent Preparation: To a solution of this compound (2.29 g, 1 equivalent) in dichloromethane (DCM, 20 mL), add magnesium sulfate (MgSO₄, 3.48 g, 2 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. The MgSO₄ acts as a dehydrating agent, driving the reversible reaction towards the imine product.

-

Work-up and Isolation: Filter the resulting mixture to remove the MgSO₄. Wash the filter cake with additional DCM.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product, (Z)-[(2-chloro-5-fluorophenyl)methylidene][(4-methoxyphenyl)methyl]amine.

This protocol serves as a self-validating system; its progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, and the product structure can be confirmed by NMR. The choice of DCM as a solvent is due to its inertness and ability to dissolve the reactants, while MgSO₄ is a standard, effective, and easily removable drying agent.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile starting material for Active Pharmaceutical Ingredients (APIs). The specific placement of its functional groups allows for regioselective reactions, which is critical for generating the correct isomers for optimal drug efficacy.[2]

Case Study: Intermediates for PI3K-alpha Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, and survival. Inhibitors of the PI3K-alpha isoform are actively being developed as anti-cancer agents. Patent WO2023039532A1 describes the use of this compound in the synthesis of scaffolds for such inhibitors.[9] The imine formation described in Section 3.2 is a key initial step in a multi-step synthesis pathway.

Caption: Reaction scheme for the synthesis of a PI3K-alpha inhibitor precursor.

Case Study: Scaffolds for Hepatitis B Virus (HBV) Inhibitors

Chronic Hepatitis B is a major global health issue, and novel therapeutics are urgently needed. One modern approach targets the HBV capsid assembly process. U.S. Patent 2014/0343032 A1 discloses a synthetic route towards HBV inhibitors where this compound is a key reactant.[10]

In one example, it is reacted with a pyrazole derivative in the presence of potassium acetate and refluxed in ethanol for 16 hours. This reaction, a Knoevenagel-type condensation followed by cyclization, constructs a more complex heterocyclic system that forms the core of the potential drug molecule. The choice of a polar protic solvent like ethanol and a mild base like potassium acetate is critical for facilitating this type of condensation reaction.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its trifunctional nature—an aldehyde for nucleophilic additions, a chlorine atom for cross-coupling or substitution, and a fluorine atom to modulate pharmacokinetic properties—provides chemists with a powerful tool for molecular design. As demonstrated in its patented applications for synthesizing oncology and antiviral drug candidates, this compound is a cornerstone for building the complex, precisely substituted molecules required for next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively leverage the synthetic potential of this important building block.

References

- 1. Buy this compound | 84194-30-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. WO2023039532A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Chloro-5-Fluorobenzaldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-Fluorobenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 84194-30-9), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the general scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. The guide is structured to empower researchers, process chemists, and formulation scientists to accurately measure and interpret the solubility of this compound in various organic solvents, ensuring process optimization, reaction efficiency, and robust formulation development.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde featuring a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fifth position relative to the aldehyde functional group.[2] This specific arrangement of electron-withdrawing halogens and a reactive aldehyde moiety makes it a versatile building block in organic synthesis.[1] Understanding its behavior in solution—specifically, its solubility—is a cornerstone for any application. Solubility data dictates the choice of reaction media, influences crystallization and purification strategies, and is paramount for developing stable liquid formulations. This guide moves beyond simple data reporting to explain the underlying physicochemical principles and equip the user with reliable methods for generating this critical data in-house.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The physical properties of this compound offer the first clues to its expected behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84194-30-9 | [3][4] |

| Molecular Formula | C₇H₄ClFO | [3] |

| Molecular Weight | 158.56 g/mol | [4] |

| Appearance | Off-white to pale yellow solid or crystal | [2][3] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point | 204.5 °C at 760 mmHg | [3] |

| Density | ~1.352 g/cm³ | [3] |

The structure of this compound is characterized by:

-

A Polar Carbonyl Group (C=O): The significant difference in electronegativity between carbon and oxygen creates a strong dipole, making the molecule polar. The oxygen's lone pairs can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[5]

-

An Aromatic Ring: The benzene ring contributes nonpolar characteristics, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

Halogen Substituents (Cl, F): These electronegative atoms enhance the molecule's polarity and can participate in dipole-dipole interactions.

Based on the principle of "like dissolves like," we can predict that this compound will exhibit favorable solubility in polar organic solvents. Qualitative reports confirm it is generally soluble in solvents like ethanol and ether, with limited solubility in water.[2] The following sections provide the methodology to quantify this behavior.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

The isothermal gravimetric method is a robust and widely accepted technique for accurately determining the solubility of a solid compound in a solvent at a specific temperature.[6]

Materials and Equipment

-

This compound (ensure purity is known and documented)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Screw-cap vials or sealed flasks (e.g., 20 mL)

-

Syringes (e.g., 5 mL or 10 mL)

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Pre-weighed glass vials for collecting filtrate

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Methodology

Caption: Workflow for gravimetric solubility determination.

-

Preparation: Add an excess amount of this compound to a vial. The key is to have undissolved solid visibly present throughout the experiment to guarantee saturation.[6] Record the exact mass of the solvent added to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (24 to 48 hours is typical) to ensure the system reaches equilibrium.

-

Sample Collection: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2 hours, permitting the excess solid to settle.

-

Filtration: Carefully draw a portion of the clear supernatant liquid into a syringe fitted with a compatible syringe filter. This step is critical to separate the dissolved solute from any suspended microcrystals.

-

Mass Determination: Dispense the clear, filtered solution into a pre-weighed (tared) glass vial. Immediately record the total mass of the vial plus the saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven set to a temperature well below the solute's melting point (e.g., 50 °C) until the solvent has completely evaporated. Periodic weighing can confirm when a constant mass is achieved.

-

Final Weighing: Cool the vial in a desiccator to prevent moisture absorption, then weigh it to determine the mass of the dried solute residue.[6]

Calculation of Solubility

-

Mass of Saturated Solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of Dissolved Solute (m_solute): (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of Solvent (m_solvent): m_solution - m_solute

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Data Presentation and Interpretation

For systematic studies, solubility should be measured across a range of solvents with varying polarities at controlled temperatures. The results should be compiled into a clear, tabular format.

Table 2: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Polarity Index | Solubility ( g/100 g solvent) | Solubility (mol/L)* | Observations |

| Hexane | 25 | 0.1 | |||

| Toluene | 25 | 2.4 | |||

| Dichloromethane | 25 | 3.1 | |||

| Ethyl Acetate | 25 | 4.4 | |||

| Acetone | 25 | 5.1 | |||

| Ethanol | 25 | 5.2 | |||

| Methanol | 25 | 6.6 | |||

| Requires determination of the saturated solution's density. |

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling and experimental procedures should be conducted within a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[7]

Conclusion

While readily available quantitative data on the solubility of this compound is limited, its molecular structure provides a strong theoretical basis for predicting its behavior in various organic solvents. This guide provides the necessary framework and a detailed, validated experimental protocol to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for the efficient and logical development of synthetic routes, purification techniques, and final product formulations involving this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 84194-30-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS 84194-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C7H4ClFO | CID 2779184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

Navigating the Synthesis Landscape: An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Compass for a Versatile Intermediate

In the intricate world of pharmaceutical synthesis and materials science, halogenated benzaldehydes are indispensable building blocks. Their unique electronic properties and synthetic versatility make them coveted intermediates in the construction of complex molecular architectures. Among these, 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9) stands out as a key starting material, prized for its specific substitution pattern that allows for regioselective reactions crucial in drug development.[1] However, its utility is intrinsically linked to a thorough understanding of its hazard profile. This guide, designed for the discerning scientist, moves beyond a standard safety data sheet (SDS) to provide a comprehensive, in-depth analysis of the safe handling, risk assessment, and emergency preparedness associated with this valuable compound.

Section 1: Physicochemical Identity and Hazard Profile

A foundational principle of chemical safety is a comprehensive understanding of the substance's identity and inherent hazards. This compound is a solid at room temperature, often appearing as an off-white crystal.[2] Its molecular structure, featuring a reactive aldehyde group and both chlorine and fluorine substituents on the benzene ring, dictates its chemical behavior and toxicological profile.

1.1: Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for predicting its behavior under various experimental conditions, from storage to reaction work-ups.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO | [3] |

| Molecular Weight | 158.56 g/mol | [3] |

| CAS Number | 84194-30-9 | [3] |

| Appearance | Off-white crystal/solid | [2] |

| Melting Point | 60-63°C | [2] |

| Boiling Point | 207.2 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 80.9℃ | [2] |

| Density | 1.352 g/cm³ | [2] |

1.2: Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The "Danger" signal word associated with this compound underscores the need for stringent safety protocols.

Section 2: Toxicological Assessment in the Absence of Complete Data

A significant challenge in the risk assessment of many specialty chemicals, including this compound, is the absence of comprehensive toxicological data. Most available safety data sheets indicate "no data available" for key endpoints such as LD50 (oral, dermal, inhalation) and long-term effects like carcinogenicity and reproductive toxicity.[6] This data gap necessitates a conservative approach to risk assessment, leveraging information from structurally similar compounds and adhering to the precautionary principle.

2.1: Insights from Structural Analogs

To build a more complete hazard picture, we can examine the toxicological data of a related compound, 2-Chlorobenzaldehyde.

| Test | Result | Species | Method | Source |

| LD50 Oral | 3150 mg/kg bw | Rat (Female) | OECD 401 | [4] |

| LC50 Inhalation | > 1.203 mg/l (4 h) | Rat | OECD 403 | [4] |

| Skin Corrosion/Irritation | Corrosive | Rabbit | OECD 404 | [4] |

| Eye Irritation | Causes serious eye damage | Rabbit | OECD 405 | [4] |

| Skin Sensitization | May cause an allergic skin reaction | Mouse | OECD 429 | [4] |

The data for 2-Chlorobenzaldehyde reveals it to be corrosive to the skin and a potential skin sensitizer.[4] While not directly transferable, this information strongly suggests that this compound should be handled with a high degree of caution to prevent skin and eye contact. The oral LD50 for the chloro-analog is relatively high, but the "Harmful if swallowed" classification for our target compound should be respected.

2.2: The Logic of Precautionary Risk Assessment

When empirical data is lacking, a logical risk assessment framework is paramount. The following flowchart outlines a decision-making process for handling chemicals with incomplete toxicological profiles.

This self-validating system ensures that in the absence of complete information, the highest standards of safety are applied, minimizing potential exposure and mitigating unforeseen risks.

Section 3: Safe Handling and Engineering Controls: A Practical Guide

The principle of "as low as reasonably practicable" (ALARP) should govern all handling of this compound. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment.

3.1: The Primacy of Engineering Controls

The most effective way to prevent exposure is to contain the hazard at its source.

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

3.2: Standard Operating Procedure (SOP) for Handling

A detailed, step-by-step SOP is a non-negotiable component of safe laboratory practice.

Preparation:

-

Pre-use Inspection: Visually inspect the container for any damage or leaks.

-

Area Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

PPE Donning: Don all required PPE as detailed in section 3.3.

Handling:

-

Weighing: Use a weigh boat or glassine paper to weigh the solid. Perform this task in the fume hood to contain any airborne particles.

-

Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel to minimize the risk of spills.

-

Reaction Setup: All manipulations, including the addition of solvents and reagents, must be performed within the fume hood.

Post-Handling:

-

Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. The rinsate should be collected as hazardous waste.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated, labeled hazardous waste container. Halogenated waste should be segregated from non-halogenated waste streams.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

3.3: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is essential for safeguarding against accidental exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected for integrity before each use.

-

Respiratory Protection: In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 4: Emergency Procedures: Preparedness and Response

Effective emergency response is predicated on preparedness. All personnel working with this compound must be familiar with the following procedures.

4.1: First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2: Spill Response Workflow

A clear and logical spill response plan is crucial to prevent a minor incident from escalating.

Section 5: Storage and Disposal

Proper long-term management of this compound is critical for laboratory safety and environmental protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

-

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Ensure that halogenated waste streams are properly segregated.

Conclusion: A Commitment to a Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility can only be fully and safely realized through a deep and abiding respect for its potential hazards. By moving beyond mere compliance and embracing a proactive, knowledge-based approach to safety, researchers can confidently and responsibly harness the synthetic potential of this valuable intermediate. This guide serves as a cornerstone for that effort, providing the technical detail and practical insights necessary to foster a robust culture of safety in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-Fluorobenzaldehyde

Abstract: 2-Chloro-5-fluorobenzaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring an aldehyde group ortho to a chlorine atom and meta to a fluorine atom, imparts specific reactivity that is highly sought after in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various synthetic strategies. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into process optimization for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

The strategic importance of this compound (CAS No: 84194-30-9) lies in its utility as a versatile building block.[1] The aldehyde functional group is a reactive handle for a wide array of chemical transformations, including nucleophilic additions (e.g., Grignard reactions, Wittig reactions), reductive aminations, and the formation of imines and oximes, which are precursors to various heterocyclic systems.[1] The presence of both chlorine and fluorine atoms on the aromatic ring further modulates the electronic properties and reactivity of the molecule, making it an ideal precursor for complex, highly functionalized target molecules in medicinal chemistry and crop protection.[1]

Strategic Approaches to Synthesis: Choosing the Right Starting Material

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, desired scale of production, and the required purity of the final product. This guide will explore the most prominent and industrially relevant synthetic pathways.

Pathway I: Formylation of 1-Chloro-4-fluorobenzene

One of the most direct conceptual routes to this compound is the introduction of a formyl group (-CHO) onto the 1-chloro-4-fluorobenzene backbone. Several classical named reactions can be employed for this purpose, each with its own set of advantages and limitations.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3] It utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Mechanism: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3][5]

Causality of Experimental Choices: 1-Chloro-4-fluorobenzene is moderately activated towards electrophilic aromatic substitution. The ortho, para-directing effects of the halogen substituents would favor formylation at the 2- and 4-positions relative to the chlorine atom. Given that the 4-position is blocked by fluorine, the primary product is the desired this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Chloro-4-fluorobenzene

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, cool phosphorus oxychloride (1.1 eq) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (1.2 eq) dropwise to the cooled POCl₃ with vigorous stirring, maintaining the temperature below 10°C.

-

Aromatic Substrate Addition: To this mixture, add 1-chloro-4-fluorobenzene (1.0 eq) dropwise at a rate that maintains the reaction temperature below 20°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for several hours, monitoring the progress by TLC or GC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium intermediate. Subsequently, neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Other Formylation Methods

While the Vilsmeier-Haack reaction is often preferred, other formylation methods are also applicable, though they may be less efficient for this specific substrate.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride.[6][7] However, its application is generally more effective for electron-rich substrates like alkylbenzenes.[8]

-

Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride.[9] It is effective for electron-rich aromatic compounds.

-

Duff Reaction: The Duff reaction uses hexamine as the formylating agent and is typically applied to highly activated substrates like phenols.[10]

The choice among these methods depends on the specific reactivity of the substrate and the desired reaction conditions. For the moderately activated 1-chloro-4-fluorobenzene, the Vilsmeier-Haack reaction often provides a good balance of reactivity and selectivity.

Pathway II: Oxidation of 2-Chloro-5-fluorotoluene

An alternative and widely used industrial approach involves the oxidation of the methyl group of 2-chloro-5-fluorotoluene. This can be achieved through a direct oxidation or a two-step process involving side-chain halogenation followed by hydrolysis.

Direct Oxidation

Direct oxidation of the methyl group to an aldehyde can be accomplished using various oxidizing agents.

Causality of Experimental Choices: Strong oxidizing agents like potassium permanganate or chromic acid tend to over-oxidize the methyl group to a carboxylic acid. Therefore, milder and more selective oxidizing agents are preferred. Manganese dioxide (MnO₂) in the presence of sulfuric acid has been shown to be effective for the oxidation of substituted toluenes to their corresponding benzaldehydes.[11]

Experimental Protocol: Direct Oxidation of 2-Chloro-5-fluorotoluene

-

Reaction Setup: In a reaction vessel, suspend manganese(III) oxide (2-3 molar equivalents) in a solution of 2-chloro-5-fluorotoluene (1 eq) in a suitable solvent.

-

Acid Addition: Heat the mixture to 40-80°C and slowly add 60-80% sulfuric acid dropwise.[11]

-

Reaction Monitoring: Maintain the temperature and stir for several hours until the reaction is complete (monitored by GC).

-

Work-up and Purification: After completion, the product can be isolated by filtration and extraction with an organic solvent like dichloromethane.[11] The crude product is then purified by distillation.

Side-Chain Halogenation and Hydrolysis

A more controlled and often higher-yielding method involves a two-step process: free-radical halogenation of the methyl group followed by hydrolysis of the resulting dihalomethyl intermediate.

Mechanism: The first step is a free-radical chain reaction initiated by UV light or a radical initiator, leading to the formation of 2-chloro-5-fluorobenzyl chloride and subsequently 2-chloro-5-fluorobenzylidene dichloride. The second step is the hydrolysis of the geminal dihalide to the aldehyde.

Causality of Experimental Choices: This two-step process allows for better control over the oxidation state. The hydrolysis step is typically carried out under acidic or basic conditions. The use of a solid superacid catalyst for hydrolysis has been reported as an efficient and environmentally benign alternative to strong mineral acids.[12][13]

Experimental Protocol: Side-Chain Chlorination and Hydrolysis

Step 1: Side-Chain Chlorination

-

Reaction Setup: Charge a reactor equipped with a UV lamp, reflux condenser, and a gas inlet with 2-chloro-5-fluorotoluene.

-

Chlorination: Heat the toluene derivative to 100-200°C and introduce chlorine gas under UV irradiation.[12][13]

-

Monitoring: Monitor the reaction by GC to follow the conversion of the starting material to the mono- and di-chlorinated intermediates. The reaction is typically stopped when the concentration of the dichlorinated product is maximized.[13]

Step 2: Hydrolysis

-

Catalyst Addition: To the crude chlorinated mixture, add a solid superacid catalyst (e.g., ferric solid superacid).[12]

-

Hydrolysis: Heat the mixture to 100-200°C and slowly add water dropwise.[12] Maintain the temperature for several hours to ensure complete hydrolysis.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with an aqueous base. Separate the organic layer, and purify the crude this compound by vacuum distillation to obtain a high-purity product.[12][13]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack | 1-Chloro-4-fluorobenzene | DMF, POCl₃ | Moderate to Good | Direct formylation, well-established | Requires stoichiometric amounts of reagents, potential for side reactions |

| Direct Oxidation | 2-Chloro-5-fluorotoluene | MnO₂, H₂SO₄ | Good | One-pot reaction | Risk of over-oxidation to carboxylic acid |

| Halogenation/Hydrolysis | 2-Chloro-5-fluorotoluene | Cl₂, UV light; H₂O, Catalyst | High | High yield and purity, good control | Two-step process, use of hazardous chlorine gas |

Visualization of Synthetic Pathways

Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack synthesis of this compound.

Oxidation Pathway from 2-Chloro-5-fluorotoluene

Caption: Oxidation routes to this compound.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with several viable routes available to the synthetic chemist. The choice of starting material and synthetic strategy is a critical decision that impacts the overall efficiency, cost-effectiveness, and environmental footprint of the process. The formylation of 1-chloro-4-fluorobenzene offers a direct approach, while the oxidation of 2-chloro-5-fluorotoluene, particularly via the two-step halogenation and hydrolysis pathway, often provides higher yields and purity, making it suitable for large-scale industrial production.

Future research in this area will likely focus on the development of more sustainable and greener synthetic methodologies. This includes the exploration of novel catalytic systems for direct C-H activation and formylation, as well as the use of milder and more selective oxidizing agents to minimize waste and improve safety profiles. As the demand for complex fluorinated molecules in the life sciences continues to grow, the efficient and responsible synthesis of key intermediates like this compound will remain a topic of paramount importance.

References

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to the Basic Reactivity of 2-Chloro-5-Fluorobenzaldehyde

This compound (CAS No. 84194-30-9) is a disubstituted aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its value stems from the unique interplay of its three functional components: a reactive aldehyde group, an electron-withdrawing chlorine atom, and a highly electronegative fluorine atom. This specific arrangement of substituents imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing novel compounds with tailored pharmacological or biological properties.[2]

This guide provides an in-depth exploration of the core reactivity of this compound. We will dissect the electronic effects of the substituents, analyze the reactivity of both the carbonyl group and the aromatic ring, and provide detailed, field-proven protocols for key transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively and strategically utilize this pivotal building block in their synthetic endeavors.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of this compound, one must first appreciate the electronic influence of its substituents on the benzaldehyde framework.

-

Aldehyde Group (-CHO): The formyl group is a powerful electron-withdrawing group (EWG) through both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Crucially, it renders the carbonyl carbon highly electrophilic, making it a prime target for nucleophiles.[3]

-

Chlorine Atom (-Cl): Located at the C2 (ortho) position, the chlorine atom is an EWG via its inductive effect due to its electronegativity. While it possesses lone pairs that can be donated through resonance, the inductive effect is generally dominant for halogens, leading to an overall deactivation of the ring. It acts as an ortho-, para-director for electrophilic aromatic substitution.[1]

-

Fluorine Atom (-F): Positioned at the C5 (meta) position relative to the aldehyde, fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect.[4] Like chlorine, it is also an ortho-, para-director.

The combination of these groups creates a significantly electron-deficient aromatic system and a highly electrophilic carbonyl carbon, which are the cornerstones of the molecule's reactivity.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄ClFO[5] |

| Molecular Weight | 158.56 g/mol [5] |

| Appearance | Colorless to pale yellow liquid or crystalline solid[6] |

| Melting Point | ~46.5 to 48 °C[6] |

| Boiling Point | 115 °C at 8 mmHg[7] |

| CAS Number | 84194-30-9[1][5] |

Reactivity of the Carbonyl Group: The Epicenter of Synthesis

The aldehyde functionality is the most reactive site on the molecule, readily undergoing nucleophilic addition reactions. The electron-withdrawing halogens enhance the partial positive charge on the carbonyl carbon, making it even more susceptible to attack than benzaldehyde itself.[1][8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H4ClFO | CID 2779184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 84194-30-9 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

The Strategic Utility of 2-Chloro-5-Fluorobenzaldehyde in Modern Chemical Research: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary chemical research, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel molecules. Among the vast arsenal of chemical intermediates, halogenated benzaldehydes stand out for their unique reactivity and versatility. This guide focuses on a particularly valuable, yet often overlooked, member of this class: 2-Chloro-5-Fluorobenzaldehyde (CAS No. 84194-30-9).

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple cataloging of reactions to provide a deeper understanding of the causality behind experimental choices, grounded in the principles of physical organic chemistry. We will explore the nuanced reactivity of this compound and showcase its application in the synthesis of complex, high-value molecules, most notably in the development of cutting-edge pharmaceuticals. Through detailed protocols and mechanistic insights, this guide aims to empower researchers to leverage the full potential of this versatile building block in their own synthetic endeavors.

Core Chemical Characteristics and Reactivity Profile

This compound is an aromatic aldehyde distinguished by the presence of two halogen substituents on the benzene ring: a chlorine atom at the ortho-position and a fluorine atom at the meta-position relative to the aldehyde group.[1] This specific substitution pattern is not arbitrary; it imbues the molecule with a unique electronic and steric profile that dictates its reactivity.

The aldehyde functional group (-CHO) is inherently electrophilic and susceptible to nucleophilic attack, serving as a gateway for a wide array of chemical transformations including, but not limited to, Grignard reactions, Wittig reactions, and reductive aminations.[1] The presence of the electron-withdrawing chlorine and fluorine atoms further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1]

The chlorine atom at the ortho-position can exert a steric influence on the aldehyde group, potentially directing the approach of nucleophiles. Under specific conditions, this chlorine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strongly activating groups.[1] The highly electronegative fluorine atom at the meta-position contributes to the overall electron-deficient nature of the aromatic ring.[1]

Pivotal Role in Pharmaceutical Research: The Synthesis of the LSD1 Inhibitor GSK2879552

A testament to the strategic importance of this compound is its role as a key intermediate in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2][3][4] LSD1 is a crucial enzyme in epigenetic regulation and has emerged as a promising therapeutic target in oncology.[5] The synthesis of this clinical trial candidate showcases the utility of this compound in constructing complex molecular architectures with significant biological activity.

Synthetic Pathway Overview

The synthesis of GSK2879552 involves a multi-step sequence where this compound is transformed into a key amine intermediate, which is then coupled with another fragment to yield the final drug molecule. A critical step in this process is a reductive amination reaction.[2][3]

References

Methodological & Application

The Alchemist's Guide to Heterocyclic Scaffolds from 2-Chloro-5-Fluorobenzaldehyde: Advanced Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and drug discovery, the strategic selection of a starting material can dictate the trajectory of a research program. 2-Chloro-5-fluorobenzaldehyde, a readily available and versatile building block, offers a gateway to a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active agents.[1][2][3] This guide provides a comprehensive exploration of the synthetic pathways leading to medicinally relevant heterocyclic systems from this valuable precursor. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their quest for novel molecular entities.

The Strategic Advantage of this compound

The reactivity of this compound is governed by three key features: the electrophilic aldehyde, the ortho-chloro substituent, and the meta-fluoro substituent. The aldehyde group is a prime site for nucleophilic attack, initiating a cascade of reactions that can lead to ring formation.[2] The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde and influences the reactivity of the aromatic ring. While the aldehyde group itself is deactivating towards electrophilic aromatic substitution, the halogen substituents can play a crucial role in directing incoming groups and can themselves be targets for nucleophilic aromatic substitution under specific conditions.[2] This unique combination of functional groups allows for a variety of synthetic manipulations, making it a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.

I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent condensation, stands as a highly efficient method for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.

Mechanistic Rationale

The acid-catalyzed Biginelli reaction is believed to proceed through a series of equilibria. The initial and rate-determining step is the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the imine. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system. The choice of catalyst is crucial; while strong acids can be used, milder Lewis acids or even protic acids in catalytic amounts are often sufficient to promote the reaction efficiently.

Experimental Protocol: Synthesis of Ethyl 4-(2-chloro-5-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Ice-water

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.75 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g) in 20 mL of ethanol.

-

To this stirred mixture, add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 50 mL of ice-water with stirring.

-

The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative as a crystalline solid.

| Reagent | Molar Ratio | Role | Typical Yield (%) |

| This compound | 1.0 | Aldehyde component | 75-85 |

| Ethyl acetoacetate | 1.0 | Active methylene component | |

| Urea | 1.5 | Amide component | |

| Hydrochloric Acid | Catalytic | Acid catalyst |

II. Knoevenagel Condensation: A Gateway to Further Cyclizations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction with this compound provides a versatile α,β-unsaturated intermediate, which can be further elaborated into a variety of heterocyclic systems.

Mechanistic Considerations

The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine, to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system. The choice of the active methylene compound dictates the nature of the final product and its potential for subsequent cyclization reactions.

Experimental Protocol: Synthesis of 2-(2-chloro-5-fluorobenzylidene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.75 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.

-